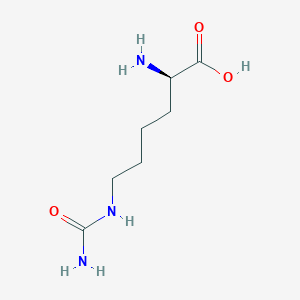

D-Homocitrulline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426461 | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-96-4 | |

| Record name | N6-(Aminocarbonyl)-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121080-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Significance of Homocitrulline

Abstract

Homocitrulline, an amino acid analog of citrulline, has emerged from relative obscurity to become a significant biomarker and potential pathogenic factor in a range of human diseases. Unlike proteinogenic amino acids, homocitrulline is primarily incorporated into proteins post-translationally through a non-enzymatic process known as carbamylation. This guide provides a comprehensive technical overview of the biological significance of homocitrulline, with a focus on the biologically prevalent L-isomer. We will explore its chemical identity, delineate its metabolic origins in both physiological and pathological states, and detail its profound implications in chronic kidney disease, rheumatoid arthritis, and rare genetic disorders. Furthermore, this document provides detailed methodologies for the accurate quantification of homocitrulline, equipping researchers with the foundational knowledge and practical protocols necessary to investigate its role in their own research and development pipelines.

Introduction: Chemical Identity and Biological Context

Distinguishing Homocitrulline: D- and L-Isomers and the Citrulline Analogy

Homocitrulline (Nε-carbamoyl-L-lysine) is structurally similar to citrulline, differing by a single methylene group in its side chain, which makes it a lysine derivative rather than an arginine derivative.[1][2] While both D- and L-isomers of homocitrulline exist chemically, the vast majority of biological significance is attributed to L-homocitrulline . This is a direct consequence of its primary formation mechanism: the modification of the ε-amino group of L-lysine residues already present in proteins.[3] The biological formation and physiological relevance of D-homocitrulline are not well-established in the current scientific literature; it is largely considered a synthetic compound or a non-metabolically active isomer. Therefore, for the remainder of this guide, "homocitrulline" will refer to the L-isomer unless otherwise specified.

Homocitrulline as a Post-Translational Modification (PTM)

The conversion of a lysine residue to a homocitrulline residue is a form of PTM called carbamylation. This modification is significant because it neutralizes the positive charge of the lysine side chain, which can alter a protein's structure, function, and interactions with other molecules.[2] This change is analogous to the citrullination of arginine, another charge-neutralizing PTM implicated in disease.[4]

Metabolic Origins of Homocitrulline

The formation of homocitrulline in vivo is dominated by non-enzymatic chemical reactions, although its accumulation is a hallmark of a specific inherited metabolic disorder.

The Predominant Pathway: Non-Enzymatic Carbamylation

Carbamylation is a chemical reaction between isocyanic acid and a free amino group, such as the ε-amino group of lysine.[4] In the body, isocyanic acid is generated from two primary sources:

-

Urea Decomposition: Urea exists in a slow chemical equilibrium with ammonium cyanate. In conditions of high urea concentration (uremia), such as in chronic kidney disease, the elevated level of cyanate drives the carbamylation of lysine residues on a wide range of proteins.[1][2]

-

Myeloperoxidase (MPO) Activity: During inflammation, neutrophils release the enzyme myeloperoxidase. MPO catalyzes the oxidation of thiocyanate (SCN⁻), present from dietary sources, into cyanate, providing a potent, localized source for protein carbamylation at inflammatory sites, independent of urea levels.[1][2]

Pathophysiological Significance

Homocitrulline is not an inert bystander; its presence is associated with pathology across multiple disease states.

Biomarker of Uremic Toxicity and Cardiovascular Risk in CKD

In patients with Chronic Kidney Disease (CKD), serum homocitrulline levels correlate strongly with urea concentrations and the decline in glomerular filtration rate. [5]It is considered a reliable biomarker of the overall protein carbamylation burden. [6]Elevated homocitrulline is not just a marker but is associated with adverse outcomes; studies have linked higher serum homocitrulline concentrations with an increased risk of major adverse cardiovascular events and all-cause mortality in non-dialysis CKD patients. [5][7]Carbamylation of proteins like LDL and albumin is believed to contribute directly to atherosclerosis and endothelial dysfunction. [8]

Autoantigen in Rheumatoid Arthritis (RA)

In the inflammatory environment of the rheumatoid joint, MPO-driven carbamylation generates homocitrulline-containing proteins. [1][2]These modified self-proteins can be recognized as foreign by the immune system, breaking self-tolerance and leading to the production of anti-carbamylated protein (anti-CarP) antibodies. [2]These antibodies are found in the sera of RA patients and are associated with more severe disease phenotypes. Homocitrulline acts as a confounding antigen for tests targeting citrullinated proteins, and the immune response to both modified proteins likely contributes to the chronic inflammation of RA. [1]

Relationship to Nitric Oxide (NO) Synthesis

A common point of confusion is the potential role of homocitrulline in nitric oxide (NO) synthesis, given its structural similarity to L-citrulline. L-citrulline is a co-product of NO synthesis from L-arginine by nitric oxide synthase (NOS) and can be recycled back to L-arginine to sustain NO production. [9]However, current evidence does not support a direct role for either D- or L-homocitrulline as a substrate or modulator for NOS. The biological significance of homocitrulline is rooted in the carbamylation process and its consequences, not in the NO pathway. [10][11][12][13]

Analytical Methodologies: Quantification of Homocitrulline

Accurate measurement of homocitrulline is critical for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity. [14][15][16]

Principle of LC-MS/MS Analysis

The method quantifies total protein-bound homocitrulline. It involves an acid hydrolysis step to break peptide bonds and release all amino acids, including those that were modified. The resulting free homocitrulline is then separated from other amino acids by liquid chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Detailed Protocol: Quantification of Total Homocitrulline in Plasma

This protocol is a synthesized methodology based on established and published techniques for quantifying carbamylation-derived products. [15][16][17][18] 1. Sample Preparation & Protein Precipitation:

-

Step 1: To 50 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

-

Step 2: Vortex for 30 seconds.

-

Step 3: Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Step 4: Centrifuge at 12,000 x g for 5 minutes.

-

Rationale: This step removes the bulk of plasma proteins, which would otherwise interfere with the downstream analysis. Sulfosalicylic acid is an effective precipitating agent.

2. Acid Hydrolysis:

-

Step 1: Transfer the supernatant from the previous step to a new hydrolysis-safe tube.

-

Step 2: Add an equal volume of 12 M hydrochloric acid (HCl) to achieve a final concentration of 6 M HCl.

-

Step 3: Add a known quantity of a stable isotope-labeled internal standard (e.g., d7-citrulline, as a proxy if d-homocitrulline is unavailable, though a dedicated labeled standard is ideal).

-

Step 4: Seal the tube under nitrogen gas to prevent oxidation.

-

Step 5: Heat at 110°C for 24 hours.

-

Rationale: Harsh acid hydrolysis is required to break all peptide bonds, releasing homocitrulline from proteins. The internal standard is added before this step to account for any sample loss or degradation during hydrolysis and subsequent steps.

3. Sample Clean-up and Analysis:

-

Step 1: After hydrolysis, evaporate the HCl under a stream of nitrogen gas.

-

Step 2: Reconstitute the dried sample in the LC mobile phase starting condition (e.g., 90% Acetonitrile, 10% 10mM Ammonium Formate).

-

Step 3: Inject a defined volume (e.g., 4 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is typically used for separating these polar analytes.

-

Column: Acclaim™ Trinity or Kinetex HILIC (e.g., 100 x 4.6 mm, 2.6 µm). [17][18] * Mobile Phase A: 10 mM Ammonium Formate in water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A gradient from high organic (e.g., 90% B) to low organic over several minutes to elute polar compounds.

-

-

Mass Spectrometry:

-

Mode: Positive ion electrospray ionization (ESI+).

-

Detection: Selected Reaction Monitoring (SRM).

-

Transitions: For homocitrulline (precursor ion m/z 190.1), common product ions are m/z 127.1 and 173.1. [15]For lysine (precursor ion m/z 147.1), a common product ion is m/z 84.2.

-

-

Rationale: HILIC provides excellent retention and separation for polar molecules like amino acids. SRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, filtering out chemical noise.

Quantitative Data Summary

The concentration of homocitrulline varies significantly between healthy and diseased states, highlighting its utility as a biomarker. Results are often expressed as a ratio to lysine to account for variations in total protein hydrolysis.

| Condition | Analyte | Sample Type | Typical Concentration Range | Reference(s) |

| Healthy Controls | Homocitrulline | Urine | 0 - 9 mmol/mol Creatinine | [14] |

| Healthy Controls | Total Homocitrulline | Plasma | < 292 µmol/mol Lysine | [5][7] |

| HHH Syndrome | Homocitrulline | Urine | 13 - 108+ mmol/mol Creatinine | [14] |

| HHH Syndrome | Ornithine | Plasma | 200 - 1915 µmol/L (Normal: 30-110) | [19][20] |

| Non-Dialysis CKD | Total Homocitrulline | Serum | 292 - 430+ µmol/mol Lysine | [5][7] |

| Hemodialysis Patients | Total Homocitrulline | Serum | ~500 µmol/mol Lysine (post-HD) | [6] |

Conclusion and Future Directions

L-homocitrulline, once viewed as a mere metabolic curiosity, is now established as a clinically relevant product of non-enzymatic protein carbamylation. Its role as a robust biomarker for disease activity and cardiovascular risk in chronic kidney disease is well-supported. Furthermore, its function as a neoantigen in rheumatoid arthritis opens new avenues for understanding autoimmune pathogenesis. While its formation in HHH syndrome is a key diagnostic feature, the biological significance of the D-isomer of homocitrulline remains largely unexplored and represents an open area for fundamental research.

For drug development professionals, targeting the pathways of homocitrulline formation—either by mitigating uremia, inhibiting myeloperoxidase activity, or scavenging cyanate—presents a novel therapeutic strategy to reduce the burden of protein carbamylation and its downstream pathological consequences. Continued development of sensitive and high-throughput analytical methods will be paramount in translating the measurement of homocitrulline from a research tool into a routine clinical diagnostic.

References

-

Fumaret, T., et al. (2005). Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

Camacho, J. A., & Rioseco-Camacho, N. (2012). Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome. GeneReviews. [Link]

-

Martinelli, D., et al. (2015). The hyperornithinemia–hyperammonemia-homocitrullinuria syndrome. ResearchGate. [Link]

-

Jaisson, S., et al. (2015). Homocitrulline: A new marker for differentiating acute from chronic renal failure. ResearchGate. [Link]

-

Camacho, J. A. (2019). Genetics of Hyperammonemia-Hyperornithinemia-Homocitrullinuria (HHH) Syndrome Workup. Medscape Reference. [Link]

-

Jaisson, S., et al. (2012). Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry. PubMed. [Link]

-

Orphanet. (n.d.). Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome. Orphanet. [Link]

-

Jaisson, S., et al. (2016). Homocitrulline as marker of protein carbamylation in hemodialyzed patients. PubMed. [Link]

-

Laville, S. M., et al. (2025). Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD. ResearchGate. [Link]

-

Laville, S. M., et al. (n.d.). Baseline and 24-week plasma concentrations of total and protein-bound homocitrulline. ResearchGate. [Link]

-

Jaisson, S., et al. (2023). Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS. PubMed. [Link]

-

HealthMatters.io. (n.d.). Homocitrulline - Amino Acid Profile, Qn (Plasma). HealthMatters.io. [Link]

-

Bevital AS. (2014). Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models. Bevital AS. [Link]

-

Turko, I. V., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Molla, G., et al. (2004). Modulating D-amino acid oxidase substrate specificity: production of an enzyme for analytical determination of all D-amino acids by directed evolution. PubMed. [Link]

-

Pollegioni, L., et al. (1999). Engineering the substrate specificity of D-amino-acid oxidase. PubMed. [Link]

-

Chen, Z., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. PubMed. [Link]

-

Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS One. [Link]

-

Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]

-

Wikipedia. (n.d.). Homocitrulline. Wikipedia. [Link]

-

Bio-Synthesis Inc. (2014). Homocitrulline. Bio-Synthesis Inc. [Link]

-

Ryan, W. L., & Wells, I. C. (1964). HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE. PubMed. [Link]

-

Pearson, A. M., et al. (2021). (a) Enzymatic generation of citrulline from arginine catalyzed by peptidylarginine deiminase (PAD)... ResearchGate. [Link]

-

Chen, J. R., et al. (2015). Oral Citrulline Mitigates Inflammation and Jejunal Damage via the Inactivation of Neuronal Nitric Oxide Synthase and Nuclear Factor-κB in Intestinal Ischemia and Reperfusion. PubMed. [Link]

-

PubChem. (n.d.). Homocitrulline. PubChem. [Link]

-

Wu, G., & Meininger, C. J. (2002). Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle. PubMed. [Link]

-

Narec, C., et al. (2002). Effect of homocysteine on the L-arginine/nitric oxide synthase/nitric oxide pathway in human platelets. PubMed. [Link]

-

Kwon, N. S., et al. (1990). L-citrulline production from L-arginine by macrophage nitric oxide synthase: The ureido oxygen derives from dioxygen. ResearchGate. [Link]

-

Turunen, S., et al. (2014). Homocitrulline: An Analog and Confounder Related to Citrulline. ResearchGate. [Link]

-

Fike, C. D., et al. (2023). Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells. PMC. [Link]

Sources

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Homocitrulline [biosyn.com]

- 3. Homocitrulline | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral Citrulline Mitigates Inflammation and Jejunal Damage via the Inactivation of Neuronal Nitric Oxide Synthase and Nuclear Factor-κB in Intestinal Ischemia and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of homocysteine on the L-arginine/nitric oxide synthase/nitric oxide pathway in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. manuals.plus [manuals.plus]

- 18. bevital.no [bevital.no]

- 19. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Genetics of Hyperammonemia-Hyperornithinemia-Homocitrullinuria (HHH) Syndrome Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

Stereospecific Synthesis of D-Homocitrulline: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of D-Homocitrulline in Modern Therapeutics

D-homocitrulline, a non-proteinogenic amino acid, is increasingly recognized for its potential applications in drug development and as a biomarker in various pathological conditions. Structurally similar to its L-enantiomer, which is a known metabolite in the urea cycle, D-homocitrulline's unique stereochemistry imparts distinct biological properties that are of significant interest to the scientific community. The controlled, stereospecific synthesis of D-homocitrulline is therefore a critical prerequisite for its further investigation and clinical application.

This in-depth technical guide provides a comprehensive overview of the methodologies for the stereospecific synthesis of D-homocitrulline, with a primary focus on the practical application of these techniques in a laboratory setting. We will delve into the chemical principles underpinning these synthetic routes, provide detailed experimental protocols, and discuss the analytical techniques essential for ensuring the stereochemical purity of the final product.

Strategic Approaches to the Stereospecific Synthesis of D-Homocitrulline

The synthesis of enantiomerically pure D-homocitrulline can be approached through several strategic pathways. The most direct and widely applicable method involves the stereospecific carbamylation of the ε-amino group of D-lysine. This approach leverages the readily available and enantiopure starting material, D-lysine, to directly install the desired carbamoyl functionality while retaining the D-configuration at the α-carbon.

Alternatively, enzymatic approaches offer a highly selective and environmentally benign route to D-homocitrulline. While specific enzymes for the direct synthesis of D-homocitrulline are not yet commercially widespread, the exploration of enzymes such as lysine N-carbamoyltransferase presents a promising avenue for future development.[1]

Finally, classical methods of chiral resolution of a racemic mixture of DL-homocitrulline can be employed, although this is often less efficient than direct asymmetric synthesis.

This guide will focus on the most practical and reliable method: the chemical carbamylation of D-lysine.

Core Synthesis: Stereospecific Carbamylation of D-Lysine

The fundamental principle of this synthesis is the nucleophilic attack of the ε-amino group of D-lysine on an electrophilic carbamoylating agent. The most common and effective carbamoylating agent for this transformation is potassium cyanate (KCNO).[2] The reaction is typically performed in an aqueous solution, and the stereochemistry at the α-carbon of D-lysine is preserved throughout the process.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the primary ε-amino group of D-lysine to the carbon atom of the cyanate ion. This is followed by protonation to yield the final D-homocitrulline product. The α-amino group of D-lysine is less reactive under these conditions due to its lower pKa compared to the ε-amino group, allowing for selective carbamylation at the side chain.

Diagram 1: Reaction of D-Lysine with Potassium Cyanate

Sources

An In-Depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of Homocitrulline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocitrulline, an analog of citrulline, has emerged as a molecule of significant interest in various physio-pathological contexts, including autoimmune diseases, renal failure, and inborn errors of metabolism. Its formation, occurring through both enzymatic and non-enzymatic pathways, presents a complex and fascinating area of study. This technical guide provides a comprehensive exploration of these two distinct routes of homocitrulline synthesis. We will delve into the intricate biochemical mechanisms, the key molecular players, and the analytical methodologies required to dissect these pathways. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development seeking a deeper understanding of homocitrulline's biology and its implications in human health and disease.

Introduction to Homocitrulline: A Structurally Simple, Biologically Complex Molecule

Homocitrulline, or L-homocitrulline, is a non-proteinogenic α-amino acid that is structurally similar to citrulline, differing by only a single methylene group in its side chain.[1][2] This seemingly minor structural variance, however, belies a significant divergence in its primary modes of formation and its biological ramifications. While citrulline is primarily generated through the enzymatic action of peptidylarginine deiminases (PADs) on arginine residues, homocitrulline is predominantly formed via the carbamylation of lysine residues.[1][3] This distinction is critical, as the presence of homocitrulline in proteins can alter their structure and function, potentially leading to the generation of neo-antigens and the initiation of autoimmune responses.[4][5] Furthermore, elevated levels of free homocitrulline in biological fluids are indicative of specific metabolic dysregulations.[6][7] Understanding the dichotomy between its enzymatic and non-enzymatic origins is therefore paramount for elucidating its role in disease and for the development of targeted diagnostics and therapeutics.

The Non-Enzymatic Pathway: Carbamylation of Lysine

The principal non-enzymatic route to homocitrulline formation is the carbamylation of the ε-amino group of lysine residues.[8][9] This post-translational modification is a chemical reaction driven by the presence of cyanate (NCO⁻) or its protonated form, isocyanic acid.[1][8]

The Role of Urea and Cyanate Equilibrium

In biological systems, cyanate is in a state of chemical equilibrium with urea.[6][10] Although this equilibrium favors urea under physiological conditions, the continuous presence of urea ensures a persistent, albeit low, concentration of reactive cyanate.[6][10]

Urea ⇌ Ammonium + Cyanate

This spontaneous, non-enzymatic decomposition of urea is a key source of the cyanate that drives carbamylation.[9] In pathological states characterized by elevated urea levels, such as uremia resulting from chronic kidney disease, the concentration of cyanate increases, leading to a significant rise in protein carbamylation and subsequent homocitrulline formation.[6][11] This increased carbamylation is considered a hallmark of uremic toxicity and is associated with adverse clinical outcomes.[11]

The Inflammatory Route: Myeloperoxidase-Mediated Cyanate Production

Inflammation provides a potent alternative pathway for cyanate generation, independent of urea concentrations.[6][10] During the inflammatory response, activated neutrophils release the heme enzyme myeloperoxidase (MPO).[12][13] MPO utilizes hydrogen peroxide (H₂O₂) to oxidize various substrates, including thiocyanate (SCN⁻).[14][15]

SCN⁻ + H₂O₂ --(MPO)--> OSCN⁻ + H₂O

The resulting hypothiocyanite (OSCN⁻) is unstable and rapidly decomposes to generate cyanate.[14] This MPO-driven pathway can lead to localized increases in cyanate concentration at sites of inflammation, promoting the carbamylation of proteins and the formation of homocitrulline, even in the absence of renal dysfunction.[4][9] This mechanism is implicated in the pathology of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[4][14]

Below is a diagram illustrating the non-enzymatic formation of homocitrulline.

Caption: Non-enzymatic formation of homocitrulline via urea decomposition and MPO-catalyzed oxidation of thiocyanate.

The Enzymatic Pathway: A Link to the Urea Cycle

While non-enzymatic carbamylation is a major source of homocitrulline, evidence points to an enzymatic pathway, particularly in the context of certain inborn errors of metabolism.[6][7] This route is intricately linked to the urea cycle, a critical metabolic pathway for the detoxification of ammonia.

The Role of Ornithine Transcarbamylase (OTC)

The primary enzyme implicated in the enzymatic formation of homocitrulline is ornithine transcarbamylase (OTC).[16] OTC is a mitochondrial enzyme that catalyzes the reaction between carbamoyl phosphate and ornithine to produce citrulline, a key step in the urea cycle.[16]

Carbamoyl Phosphate + Ornithine --(OTC)--> Citrulline + Phosphate

In certain urea cycle disorders, such as OTC deficiency or hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, there is an accumulation of carbamoyl phosphate in the mitochondria.[6][17] Under these conditions of substrate excess, OTC can exhibit promiscuous activity, utilizing lysine as an alternative substrate to ornithine.[4][7]

Carbamoyl Phosphate + Lysine --(OTC)--> Homocitrulline + Phosphate

This results in the synthesis of homocitrulline, which is then excreted in the urine.[4][18] The detection of elevated urinary homocitrulline is a key diagnostic marker for these conditions.[18]

Evidence for a Distinct Lysine Transcarbamylase Activity

Intriguingly, some research suggests the existence of a separate "lysine transcarbamylase" activity that is distinct from OTC.[19][20] Studies involving differential digitonin extraction of mitochondria have indicated that the enzyme responsible for homocitrulline synthesis may have a different submitochondrial localization than OTC.[19][20] Furthermore, high-performance liquid chromatography has been used to separate the lysine transcarbamylase activity from the ornithine transcarbamylase activity.[20] While the molecular identity of this putative distinct enzyme remains to be fully elucidated, its existence suggests a more complex and potentially regulated enzymatic pathway for homocitrulline production than previously appreciated.

The following diagram illustrates the enzymatic formation of homocitrulline.

Caption: Enzymatic formation of homocitrulline by ornithine transcarbamylase (OTC) using lysine as an alternative substrate.

Experimental Methodologies for the Study of Homocitrulline Formation

Distinguishing between and quantifying homocitrulline derived from enzymatic versus non-enzymatic pathways requires sophisticated analytical techniques. The structural similarity between homocitrulline and citrulline further necessitates methods with high specificity.[3]

Sample Preparation

-

For Protein-Bound Homocitrulline (Carbamylation):

-

Protein Isolation: Isolate the protein of interest from biological samples (e.g., plasma, tissue) using standard techniques such as immunoprecipitation or chromatography.

-

Acid Hydrolysis: Hydrolyze the protein sample in 6N HCl at 110°C for 24 hours to release the constituent amino acids. Note that some degradation of homocitrulline to lysine can occur under these conditions, which should be accounted for in quantitative analyses.[4]

-

Derivatization (Optional): Depending on the analytical method, derivatization of the amino acids may be necessary to enhance their detection.

-

-

For Free Homocitrulline (Metabolic Disorders):

-

Deproteinization: Remove proteins from biological fluids (e.g., urine, plasma) by precipitation with agents like sulfosalicylic acid or by ultrafiltration.

-

Dilution: Dilute the deproteinized sample with an appropriate buffer or mobile phase.[18]

-

Analytical Techniques

The primary methods for the sensitive and specific detection and quantification of homocitrulline are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

| Technique | Principle | Advantages | Considerations |

| HPLC with Post-Column Derivatization | Separation of amino acids by ion-exchange or reversed-phase chromatography followed by reaction with a chromogenic or fluorogenic agent (e.g., ninhydrin, o-phthalaldehyde) for detection.[21] | Robust and well-established for amino acid analysis. | Can suffer from co-elution with other amino acids, such as methionine or taurine, requiring careful optimization of chromatographic conditions.[18][22] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with detection by mass spectrometry, which identifies and quantifies molecules based on their mass-to-charge ratio and fragmentation patterns.[11][18] | High specificity and sensitivity, allowing for unambiguous identification and quantification even in complex biological matrices. Can distinguish between homocitrulline and citrulline. | Requires more specialized instrumentation and expertise. |

Experimental Workflow for Homocitrulline Analysis

The following diagram outlines a typical experimental workflow for the analysis of homocitrulline.

Caption: A generalized workflow for the analysis of free and protein-bound homocitrulline.

Conclusion and Future Directions

The formation of homocitrulline is a tale of two distinct yet interconnected pathways. The non-enzymatic route, driven by carbamylation, is a significant contributor to the molecular pathology of uremia and inflammatory diseases. In contrast, the enzymatic pathway, linked to the urea cycle, serves as a critical biomarker for specific inborn errors of metabolism. The ability to distinguish and quantify homocitrulline from these different sources is essential for accurate diagnosis, prognostic assessment, and the development of novel therapeutic strategies.

Future research should focus on several key areas:

-

Elucidation of the "Lysine Transcarbamylase": The definitive identification and characterization of the putative distinct lysine transcarbamylase will provide a more complete picture of enzymatic homocitrulline synthesis.

-

Development of Pathway-Specific Biomarkers: The discovery of biomarkers that can differentiate between urea-driven and MPO-driven carbamylation would be invaluable for clinical applications.

-

Therapeutic Targeting: A deeper understanding of the mechanisms of homocitrulline formation may reveal novel therapeutic targets for mitigating the pathological consequences of carbamylation in various diseases.

By continuing to unravel the complexities of homocitrulline's origins, the scientific community can pave the way for improved management of a range of human diseases.

References

-

Wikipedia. Homocitrulline. [Link]

-

Bio-Synthesis Inc. Homocitrulline. [Link]

-

Fejes, Z., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Turunen, S., et al. (2014). Homocitrulline: An Analog and Confounder Related to Citrulline. In: Protein Deimination in Health and Disease. Springer, New York, NY. [Link]

-

Taylor & Francis. Homocitrulline – Knowledge and References. [Link]

-

ResearchGate. Structures of citrulline and homocitrulline. [Link]

-

Taga, Y., et al. (2017). Hydroxyhomocitrulline Is a Collagen-Specific Carbamylation Mark that Affects Cross-link Formation. Cell Chemical Biology. [Link]

-

Jaisson, S., et al. (2023). Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients. Clinical Proteomics. [Link]

-

Kato, T., et al. (1989). Homocitrullinuria and homoargininuria in lysinuric protein intolerance. Journal of Inherited Metabolic Disease. [Link]

-

Sun, T., et al. (2022). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Molecular Omics. [Link]

-

Al-Dirbashi, O. Y., et al. (2009). Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Davies, M. J. (2014). Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention. Journal of Clinical Biochemistry and Nutrition. [Link]

-

Caldovic, L., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology. [Link]

-

ResearchGate. Formation of homocitrulline by carbamoylation. MPO myeloperoxidase. [Link]

-

Koshiishi, I., et al. (1990). Determination of citrulline and homocitrulline by high-performance liquid chromatography with post-column derivatization. Journal of Chromatography. [Link]

-

ResearchGate. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry. [Link]

-

Grings, M., et al. (2012). Ornithine and Homocitrulline Impair Mitochondrial Function, Decrease Antioxidant Defenses and Induce Cell Death in Menadione-Stressed Rat Cortical Astrocytes: Potential Mechanisms of Neurological Dysfunction in HHH Syndrome. Neurotoxicity Research. [Link]

-

Smith, J. B., & Smith, D. L. (1992). Rates of carbamylation of specific lysyl residues in bovine alpha-crystallins. Experimental Eye Research. [Link]

-

Carter, A. L., et al. (1988). Further Evidence for a Separate Enzymic Entity for the Synthesis of Homocitrulline, Distinct from the Regular Ornithine Transcarbamylase. Enzyme. [Link]

-

Lin, Y. H., et al. (2013). Lysine carbamylation for enzymatic function: metal and structural requirements. Acta Crystallographica Section D: Biological Crystallography. [Link]

-

ResearchGate. Formation of homocitrulline by carbamoylation. MPO myeloperoxidase. [Link]

-

Camacho, J. A., & Rioseco-Camacho, N. (2012). Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome. In: GeneReviews®. University of Washington, Seattle. [Link]

-

Pattison, D. I., et al. (2020). The Role of Myeloperoxidase in Biomolecule Modification, Chronic Inflammation, and Disease. Antioxidants & Redox Signaling. [Link]

-

Hommes, F. A., et al. (1988). Further evidence for a separate enzymic entity for the synthesis of homocitrulline, distinct from the regular ornithine transcarbamylase. Enzyme. [Link]

-

Odobasic, D., et al. (2016). Myeloperoxidase: Molecular Mechanisms of Action and Their Relevance to Human Health and Disease. Antioxidants & Redox Signaling. [Link]

-

Jaisson, S., & Gillery, P. (2010). Protein carbamylation is a hallmark of aging. Proceedings of the National Academy of Sciences. [Link]

-

MedSimplified. (2023). Homocystinuria- Inborn error of Methionine and cysteine metabolism. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Homocitrulline - Wikipedia [en.wikipedia.org]

- 7. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Homocitrulline [biosyn.com]

- 11. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Myeloperoxidase in Biomolecule Modification, Chronic Inflammation, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Further evidence for a separate enzymic entity for the synthesis of homocitrulline, distinct from the regular ornithine transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of citrulline and homocitrulline by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Homocitrulline and its Role in Post-Translational Modifications

Preamble: Stereochemistry and Biological Relevance

This guide focuses on the post-translational modification of protein lysine residues into L-homocitrulline . While the query specified D-homocitrulline, it is crucial to clarify that the overwhelming body of scientific literature indicates that L-homocitrulline is the biologically significant stereoisomer in this context. Proteins in mammals are synthesized from L-amino acids, and homocitrulline arises from the modification of L-lysine residues. While certain D-amino acids, such as D-serine and D-aspartate, play distinct physiological roles, particularly in the nervous system, there is currently no substantial evidence to suggest a specific role for D-homocitrulline in post-translational modifications in mammalian biology[1][2]. Therefore, this guide will concentrate on the formation, detection, and pathological significance of L-homocitrulline, the isomer formed endogenously.

Section 1: The Chemistry and Biology of Protein Carbamylation

Introduction to Homocitrulline as a Post-Translational Modification

Homocitrulline, also known as Nε-carbamoyl-L-lysine, is a non-standard amino acid formed through a non-enzymatic post-translational modification (PTM) called carbamylation[3][4]. This modification targets the ε-amino group of lysine residues within a protein's structure, as well as the N-terminal α-amino group[5]. Structurally similar to citrulline, homocitrulline possesses an additional methylene group in its side chain[3][6]. Unlike citrullination, which is an enzymatic conversion of arginine catalyzed by peptidylarginine deiminases (PADs), carbamylation is a chemical process driven by the availability of reactive isocyanic acid[4][7]. This modification is irreversible and leads to a loss of the positive charge on the lysine residue, which can significantly alter a protein's structure, function, and interactions[5][7].

The Dual Pathways of Homocitrulline Formation

Isocyanic acid, the key reactant in carbamylation, is generated in the body through two primary pathways. The relative contribution of each pathway is dependent on the physiological or pathological context.

-

Urea-Dependent Pathway: In aqueous solutions, urea exists in a chemical equilibrium with ammonium and cyanate. Cyanate is rapidly converted to the highly reactive isocyanic acid[4][6]. Under normal physiological conditions, the concentration of urea is typically too low to cause extensive carbamylation[3]. However, in conditions such as chronic kidney disease (CKD) and end-stage renal disease (ESRD), elevated urea levels (uremia) lead to a significant increase in isocyanic acid, driving widespread protein carbamylation[3][5][6].

-

Myeloperoxidase (MPO)-Dependent Pathway: In environments characterized by inflammation and oxidative stress, the enzyme myeloperoxidase (MPO), released by neutrophils and other immune cells, plays a crucial role[3][6][8]. MPO catalyzes the oxidation of thiocyanate (SCN⁻), a pseudohalide found in dietary sources and at higher concentrations in smokers, using hydrogen peroxide (H₂O₂) as a cosubstrate. This reaction produces cyanate, which then forms isocyanic acid, leading to localized protein carbamylation at sites of inflammation, such as atherosclerotic plaques[4][8].

Caption: Dual pathways leading to the formation of homocitrulline via protein carbamylation.

Section 2: Pathophysiological Implications of Homocitrullination

The accumulation of homocitrullinated proteins is not a benign consequence of aging or disease; it actively contributes to pathology.

Chronic Kidney Disease (CKD) and Cardiovascular Complications

In CKD, the correlation between elevated urea and protein carbamylation is well-established[5][9]. Homocitrullination of proteins like albumin and low-density lipoprotein (LDL) contributes to the accelerated atherosclerosis seen in these patients[5][10]. Carbamylated LDL (cLDL) is particularly atherogenic; it is no longer recognized by the LDL receptor, leading to decreased clearance, and is instead taken up by macrophage scavenger receptors, promoting foam cell formation and inflammatory signaling within the vessel wall[5].

Autoimmunity and Rheumatoid Arthritis (RA)

Homocitrulline plays a significant role in the pathogenesis of rheumatoid arthritis. Due to its structural similarity to citrulline, antibodies that target citrullinated proteins (ACPAs), which are highly specific for RA, can cross-react with homocitrullinated proteins[3][6]. Homocitrulline-containing proteins have been identified in the joints of RA patients, suggesting they may act as neoantigens that trigger or perpetuate the autoimmune response[3][6]. This is particularly relevant as smoking, a major risk factor for RA, increases thiocyanate levels, thereby potentially promoting MPO-driven carbamylation[11].

Protein Aging and Extracellular Matrix Dysfunction

Carbamylation is considered a hallmark of molecular aging[9]. Long-lived proteins, such as collagen in the extracellular matrix, are particularly susceptible to accumulating homocitrulline over time[5]. This modification can disrupt the balanced remodeling of the extracellular matrix by altering protein structure and inhibiting the activity of enzymes like matrix metalloproteinases (MMPs), contributing to tissue fibrosis and a decline in function[5].

Section 3: Analytical Methodologies for Homocitrulline Detection and Quantification

Accurate detection and quantification of homocitrulline are essential for both basic research and clinical biomarker development. The choice of method depends on the required sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of homocitrulline. It can distinguish homocitrulline from its structural isomer citrulline and provides absolute quantification when appropriate internal standards are used.

Rationale for Methodological Choices:

-

Sample Preparation (Acid Hydrolysis): To measure total protein-bound homocitrulline, proteins must be broken down into their constituent amino acids. Strong acid hydrolysis (e.g., 6M HCl at 110°C for 18-24 hours) is effective for cleaving peptide bonds[12]. This step is crucial for releasing homocitrulline from the polypeptide chain for subsequent analysis.

-

Chromatography (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to separate small, polar molecules like amino acids, providing good retention and separation from other plasma or tissue components before they enter the mass spectrometer[10].

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d7-citrulline) is critical for accurate quantification[10]. The internal standard is added at a known concentration to samples and standards. It co-elutes with the analyte and is subject to the same matrix effects and ionization suppression/enhancement. By comparing the signal intensity of the analyte to the internal standard, precise quantification can be achieved.

-

Mass Spectrometry (MRM): Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A specific precursor ion (the molecular weight of homocitrulline) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Monitoring specific transitions (e.g., 190.1 > 127.1 and 190.1 > 173.1 for homocitrulline) minimizes interference from other molecules in the complex biological matrix[10][13].

Detailed Protocol: Quantification of Total Protein-Bound Homocitrulline by LC-MS/MS

-

Sample Collection: Collect plasma, serum, or tissue homogenates. Store at -80°C until analysis.

-

Protein Precipitation & Washing (for plasma/serum):

-

To 100 µL of plasma, add 400 µL of ice-cold ethanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant which contains free amino acids.

-

Wash the protein pellet twice with 1 mL of 70% ethanol to remove residual urea and other contaminants.

-

-

Acid Hydrolysis:

-

Dry the protein pellet under a stream of nitrogen or in a vacuum concentrator.

-

Add 500 µL of 6M HCl to the dried pellet (or to a measured amount of tissue).

-

Transfer to a hydrolysis tube, seal under vacuum or flush with nitrogen, and incubate at 110°C for 18 hours[12].

-

-

Sample Clean-up:

-

After hydrolysis, cool the tubes. Centrifuge to pellet any sediment.

-

Transfer the hydrolysate to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. This may require repeated additions of Milli-Q water to ensure complete removal of acid[12].

-

-

Resuspension and Analysis:

-

Reconstitute the dried hydrolysate in a known volume (e.g., 200 µL) of the LC mobile phase containing the internal standard (e.g., d7-citrulline) at a fixed concentration.

-

Centrifuge at 12,000 x g for 5 minutes to remove any particulates[12].

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC Conditions: Use a HILIC column with a gradient elution, for example, from high acetonitrile to high aqueous concentration[10].

-

MS/MS Conditions: Operate in positive ion mode, monitoring the specific MRM transitions for homocitrulline and the internal standard[10].

-

-

Quantification:

-

Generate a standard curve using known concentrations of homocitrulline standards prepared in the same manner.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration in the unknown samples by interpolating from the standard curve. Normalize the result to the initial amount of protein or tissue used.

-

Colorimetric Assays

Commercially available colorimetric assay kits provide a higher-throughput, less instrument-intensive alternative to LC-MS/MS. These assays are suitable for measuring total homocitrulline/citrulline concentrations in various biological samples.

Rationale for Methodological Choices:

-

Enzymatic Digestion: These kits first use reagents like SDS and Proteinase K to denature and digest proteins, releasing all free amino acids, including homocitrulline, from the polypeptide chains[14][15]. This step is analogous to acid hydrolysis but is performed under milder conditions.

-

Chemical Derivatization: Specific assay reagents are then added that react with the ureido group present in both citrulline and homocitrulline. This reaction, often involving diacetyl monoxime and antipyrine under acidic conditions and high temperature, produces a colored product[14][16].

-

Spectrophotometry: The intensity of the color, which is proportional to the amount of homocitrulline and citrulline, is measured using a microplate reader at a specific wavelength (e.g., 540-560 nm)[14][15].

Detailed Protocol: General Steps for Colorimetric Homocitrulline/Citrulline Assay

-

Standard Curve Preparation: Prepare a dilution series of the provided homocitrulline standard in the recommended buffer[15].

-

Sample Preparation:

-

Color Development Reaction:

-

Measurement:

-

Calculation:

-

Subtract the blank absorbance from all readings.

-

Plot the standard curve and determine the concentration of homocitrulline/citrulline in the samples.

-

Caption: Comparative workflows for homocitrulline quantification by LC-MS/MS and colorimetric assay.

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

The concentration of protein-bound homocitrulline serves as a key biomarker for the overall burden of carbamylation. Studies have consistently shown elevated levels in disease states.

| Condition | Sample Type | Homocitrulline Concentration (Control) | Homocitrulline Concentration (Diseased) | Fold Increase | Reference |

| Uremia (Mouse Model) | Plasma | 0.78 ± 0.12 µmol/mol amino acids | 2.10 ± 0.50 µmol/mol amino acids | ~2.7x | [10] |

| Hemodialysis (Human) | Plasma (Total) | N/A | 684 ± 300 µmol/mol | N/A | [17] |

| Hemodialysis (Human) | Plasma (Protein-bound) | N/A | 557 ± 292 µmol/mol | N/A | [17] |

Note: Data from different studies may not be directly comparable due to variations in analytical methods and normalization strategies. Concentrations are often expressed as a ratio to a stable amino acid like lysine or total amino acids to account for variations in protein content.

Section 5: Conclusion and Future Directions

The post-translational modification of lysine to L-homocitrulline via non-enzymatic carbamylation is a critical process in aging and the pathophysiology of multiple diseases, including CKD, atherosclerosis, and RA. This guide has outlined the chemical basis of its formation, its significant pathological roles, and the robust analytical methods required for its study. For researchers and drug development professionals, understanding and accurately measuring homocitrulline is paramount. Future work in this field will likely focus on developing therapeutic strategies to inhibit carbamylation, identifying the specific protein targets of carbamylation that mediate disease, and further validating homocitrulline as a clinical biomarker for disease progression and therapeutic response.

References

-

Homocitrulline - Wikipedia. (n.d.). Wikipedia. [Link]

-

Gorisse, L., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Homocitrulline. (2014). Bio-Synthesis Inc. [Link]

-

Doué, M., et al. (2023). Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS. ResearchGate. [Link]

-

Kalim, S., & Karumanchi, S. A. (2017). Avenues for post-translational protein modification prevention and therapy. PMC. [Link]

-

Koopman, T., et al. (2020). Mechanisms and consequences of carbamoylation. ResearchGate. [Link]

-

Sun, H., et al. (2017). Enzymatic and inorganic protein carbamylation pathways. ResearchGate. [Link]

-

Marescau, B., et al. (2005). Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Marescau, B., et al. (2005). Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

Jaisson, S., et al. (2012). Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry. PubMed. [Link]

-

Gorisse, L., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. PMC. [Link]

-

Turunen, S., et al. (2014). 1 Structures of citrulline and homocitrulline. ResearchGate. [Link]

-

Gevi, F., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. PMC. [Link]

-

Doué, M., et al. (2023). Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients. PMC. [Link]

-

Homocitrulline/Citrulline Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

-

Doué, M., et al. (2023). Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS. PubMed. [Link]

-

Nasso, S., & Zappacosta, F. (2023). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Biomolecular Concepts. [Link]

-

Post Translational Modification Through Carbamylation. (2017). SignalChem. [Link]

-

Li, L., et al. (2021). Enabling global analysis of protein citrullination and homocitrullination via biotin thiol tag-assisted mass spectrometry. ResearchGate. [Link]

-

Doué, M., et al. (2023). Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients. ResearchGate. [Link]

-

Pietrement, C., et al. (2014). Effect of intracellular protein carbamylation on cell function and senescence. ResearchGate. [Link]

-

Myneni, S., et al. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. PMC. [Link]

-

D'Aniello, A. (2018). An overview on D-amino acids. ResearchGate. [Link]

-

Sasabe, J., & Suzuki, M. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. J-Stage. [Link]

-

Li, L. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io. [Link]

-

D'Aniello, A. (2024). Physiology, Pathophysiology and Clinical Relevance of D-Amino Acids Dynamics: From Neurochemistry to Pharmacotherapy. PubMed. [Link]

-

Doué, M., et al. (2023). Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients. PubMed. [Link]

-

Gornall, A. G., & Hunter, A. (1943). a colorimetric method for the determination of citrulline. SciSpace. [Link]

-

D'Aniello, A. (2019). D-amino acids in nature, agriculture and biomedicine. Taylor & Francis Online. [Link]

Sources

- 1. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 3. Homocitrulline [biosyn.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocitrulline - Wikipedia [en.wikipedia.org]

- 7. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Homocitrulline/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]

- 16. scispace.com [scispace.com]

- 17. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of Homocitrulline in Biological Systems

Executive Summary

Homocitrulline, a non-proteinogenic amino acid, has emerged from relative obscurity to become a significant biomarker and a subject of intense investigation in pathophysiology. Formed primarily through the post-translational modification of lysine residues—a process known as carbamylation—homocitrulline is intrinsically linked to conditions of metabolic stress, inflammation, and genetic disorders. This guide provides a comprehensive technical overview of the natural occurrence of homocitrulline, focusing on its biosynthesis, its role in disease, and the analytical methodologies essential for its detection and quantification. A critical clarification is made regarding its stereochemistry: the scientific literature overwhelmingly documents the natural occurrence of L-homocitrulline , derived from L-lysine. Evidence for the natural occurrence of D-homocitrulline in mammalian systems is sparse to non-existent; therefore, this guide will focus on the biologically pertinent L-isomer.

Introduction to Homocitrulline: Structure and Stereochemistry

L-homocitrulline, systematically named (2S)-2-amino-6-(carbamoylamino)hexanoic acid, is an alpha-amino acid and a derivative of L-lysine.[1] Structurally, it is an analogue of L-citrulline, differing by a single methylene group in its side chain.[2][3] Unlike the 20 proteinogenic amino acids, homocitrulline is not incorporated into proteins during primary translation.[4] Instead, its presence in proteins is the result of a post-translational modification. It can also exist as a free amino acid, notably in the context of certain metabolic diseases.[2][3]

A Note on Stereochemistry: The cellular machinery in mammals almost exclusively utilizes L-amino acids. Consequently, the homocitrulline observed in biological systems is the L-isomer, arising from the modification of L-lysine residues in proteins or through metabolic pathways involving L-amino acid precursors. This guide will henceforth refer to L-homocitrulline simply as homocitrulline.

Biosynthesis and Formation Pathways

Homocitrulline is generated in biological systems primarily through two distinct pathways: a widespread, non-enzymatic chemical modification and a rarer, pathway-specific enzymatic consequence in certain genetic disorders.

Primary Pathway: Protein Carbamylation

The most significant source of homocitrulline is carbamylation, a non-enzymatic reaction where isocyanic acid (HN=C=O) covalently modifies the uncharged ε-amino group of lysine residues, converting them into homocitrulline residues.[5] This irreversible modification can alter a protein's structure, charge, and function.[3] The concentration of isocyanic acid is the rate-limiting factor and arises from two main sources in vivo:

-

Urea-Dependent Pathway: In aqueous solution, urea exists in a slow equilibrium with ammonium cyanate, which dissociates to provide isocyanic acid.[2][3] This pathway is particularly prominent in pathological conditions with elevated urea levels, such as chronic kidney disease (CKD).[2][3][6]

-

Myeloperoxidase (MPO)-Dependent Pathway: During inflammation, activated neutrophils release the enzyme myeloperoxidase.[2][3] MPO catalyzes the oxidation of thiocyanate (SCN⁻), a pseudohalide found in dietary sources and notably elevated in smokers, using hydrogen peroxide (H₂O₂) to generate isocyanic acid.[2][7] This links inflammation and oxidative stress directly to protein carbamylation.

Figure 1: Dual pathways of protein carbamylation leading to homocitrulline formation.

Secondary Pathway: Urea Cycle Disorders

Free homocitrulline is a key diagnostic marker for Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, an autosomal recessive disorder of the urea cycle.[8] This condition is caused by impaired transport of ornithine into the mitochondrial matrix.[9] The resulting mitochondrial ornithine depletion prevents the normal reaction of carbamoyl phosphate with ornithine. Consequently, carbamoyl phosphate accumulates and leaks into the cytoplasm, where it may react with the ε-amino group of lysine, catalyzed by a yet-to-be-fully-defined enzymatic or spontaneous process, to form free homocitrulline, which is then excreted in the urine.[9]

Physiological and Pathological Significance

The formation of homocitrulline is not benign; it is a marker and mediator of disease.

Chronic Kidney Disease (CKD) and Uremia

In patients with CKD, impaired renal function leads to a dramatic increase in blood urea concentration. This drives the urea-dependent carbamylation pathway, resulting in elevated levels of both free and protein-bound homocitrulline.[2][10] Homocitrulline is therefore considered a reliable biomarker for the intensity of protein carbamylation in this patient population.[6][10] This modification is linked to uremic toxicity, atherosclerosis, and increased mortality risk in hemodialysis patients.[6]

| Analyte | Patient Group | Mean Concentration (μmol/mol Lys) | Reference |

| Serum Homocitrulline | CKD patients (pre-hemodialysis) | ~1000 | [Jaisson et al., 2016][10] |

| Serum Homocitrulline | CKD patients (6 months post-HD) | ~500 | [Jaisson et al., 2016][10] |

Table 1: Representative concentrations of serum homocitrulline in Chronic Kidney Disease.

Inflammation and Rheumatoid Arthritis (RA)

The MPO-driven pathway links homocitrulline formation to inflammatory conditions. In rheumatoid arthritis, homocitrullinated proteins are found within inflamed joints.[2] It has been proposed that these modified proteins can act as neoantigens, breaking immune tolerance and contributing to the autoimmune response.[3] Notably, antibodies raised against homocitrullinated proteins can cross-react with citrullinated proteins, which are the primary targets of the highly specific anti-citrullinated protein antibodies (ACPA) used in RA diagnosis.[4] This makes homocitrulline a potential confounding factor and an area of active research in the pathogenesis of RA.[4]

Analytical Methodologies for Detection and Quantification

Accurate measurement of homocitrulline is essential for both clinical diagnostics and research. Due to its structural similarity to other amino acids, highly specific methods are required.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the definitive identification and quantification of homocitrulline in complex biological matrices like plasma, serum, and urine.[9][10] The technique offers unparalleled specificity by separating the analyte chromatographically and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern.

Figure 2: A typical experimental workflow for quantifying total homocitrulline via LC-MS/MS.

Detailed Experimental Protocol: Quantification of Total Plasma Homocitrulline

This protocol represents a self-validating system through the inclusion of a stable isotope-labeled internal standard, which corrects for variations in sample preparation and instrument response.

Objective: To determine the total concentration (free + protein-bound) of homocitrulline in human plasma.

Materials:

-

Plasma samples, stored at -80°C.

-

Homocitrulline standard (for calibration curve).

-

Homocitrulline-d3 internal standard (IS).[11]

-

Hydrochloric acid (HCl), trace metal grade.

-

LC-MS grade solvents (acetonitrile, water, formic acid).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Methodology:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 50 µL of the Homocitrulline-d3 IS solution at a known concentration. The causality here is critical: adding the IS at the very beginning ensures it undergoes the exact same processing as the analyte, providing the most accurate correction for sample loss or derivatization inefficiency.

-

-

Protein Hydrolysis:

-

Add 100 µL of 12N HCl to the sample to achieve a final concentration of 6N HCl.

-

Securely cap the tubes and incubate at 110°C for 24 hours. This harsh condition is necessary to break all peptide bonds and liberate the homocitrulline residues from the protein backbone.

-

After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a HILIC column. Elute with a gradient of acetonitrile and water with formic acid. This separates homocitrulline from isobaric interferences and matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

Homocitrulline Transition: Monitor the transition from the precursor ion (m/z 190.1) to one or two specific product ions (e.g., m/z 127.1, 173.1).[9]

-

Internal Standard Transition: Concurrently, monitor the specific transition for Homocitrulline-d3.

-

-

The choice of MRM transitions provides two levels of mass filtering (Q1 and Q3), ensuring extremely high specificity for the target analyte.

-

-

Quantification:

-

Generate a calibration curve by analyzing known concentrations of homocitrulline standard spiked with the IS.

-

Calculate the peak area ratio of the analyte to the IS for both the standards and the unknown samples.

-

Determine the concentration of homocitrulline in the samples by interpolating their peak area ratios against the calibration curve.

-

Conclusion and Future Directions

The natural occurrence of L-homocitrulline in biological systems is a direct consequence of protein carbamylation, a process exacerbated by uremia and inflammation. Its role has been firmly established as a critical biomarker for monitoring CKD progression and is increasingly implicated in the pathophysiology of autoimmune diseases like RA. The lack of evidence for a natural role for D-homocitrulline underscores the stereospecificity of mammalian biochemistry.

Future research will likely focus on:

-

Elucidating the full range of functional consequences of protein carbamylation.

-

Developing therapeutic strategies to inhibit excessive carbamylation in disease states.

-

Further clarifying the precise role of homocitrulline-containing neoantigens in triggering and propagating autoimmune responses.

The continued development of advanced analytical techniques will be paramount in advancing our understanding of this important, non-canonical amino acid.

References

-

Wikipedia. Homocitrulline. Wikipedia. [Link]

-

Bio-Synthesis Inc. (2014-07-30). Homocitrulline. Bio-Synthesis. [Link]

-

Turunen, S., et al. (2015). Homocitrulline: An Analog and Confounder Related to Citrulline. ResearchGate. [Link]

-

National Center for Biotechnology Information. Homocitrulline. PubChem. [Link]

-

Kalló, G., et al. (2020-06-19). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Human Metabolome Database. Showing metabocard for Homocitrulline (HMDB0000679). HMDB. [Link]

-

Cell Biolabs, Inc. Homocitrulline/Citrulline Assay Kit. Cell Biolabs, Inc. [Link]

-

Al-Dirbashi, OY., et al. (2009). Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Summar, M., et al. (2012-05-31). Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome. GeneReviews - NCBI. [Link]

-

Jaisson, S., et al. (2016-09-01). Homocitrulline as marker of protein carbamylation in hemodialyzed patients. PubMed. [Link]

-

Taylor & Francis Online. Homocitrulline – Knowledge and References. Taylor & Francis. [Link]

-

Ryan, W. L., & Wells, I. C. (1964-05-29). HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE. PubMed. [Link]

-

HealthMatters.io. Homocitrulline - Amino Acid Profile, Qn (Plasma). Lab Results explained. [Link]

-

Jaisson, S., et al. (2023-08-02). Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients. PMC - NIH. [Link]

Sources

- 1. Homocitrulline | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homocitrulline - Wikipedia [en.wikipedia.org]

- 3. Homocitrulline [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]

- 6. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Metabolic pathways involving D-amino acid derivatives

An In-depth Technical Guide to the Metabolic Pathways of D-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Long considered "unnatural" enantiomers, D-amino acids and their derivatives are now recognized as critical players in a vast array of biological processes across all domains of life. From their fundamental role in constructing bacterial cell walls to their nuanced modulation of neurotransmission in the mammalian brain, the metabolic pathways governing the synthesis, degradation, and physiological functions of D-amino acids are a frontier of intense scientific inquiry. This technical guide provides a comprehensive exploration of these pathways, detailing the key enzymatic players, their mechanisms of action, and the physiological significance of their substrates and products. We further present established methodologies for the investigation of D-amino acid metabolism, offering practical insights for researchers and professionals in drug development. This document is intended to serve as a foundational resource, bridging fundamental biochemistry with cutting-edge applications.

Part 1: The Biological Significance and Distribution of D-Amino Acids

While L-amino acids are the canonical building blocks of proteins, D-amino acids are far from biological curiosities. They are integral to the physiology of a wide range of organisms, from prokaryotes to eukaryotes.

In Bacteria: Bacteria produce a diverse array of D-amino acids which are crucial components of their cell wall peptidoglycan.[1] The incorporation of D-amino acids, such as D-alanine and D-glutamate, into the peptidoglycan structure provides resistance to degradation by most proteases, contributing to bacterial survival and adaptation.[2][3] Furthermore, D-amino acids have been implicated in bacterial growth, biofilm formation, and dispersal.[1]

In Eukaryotes: In mammals, the roles of D-amino acids are more specialized and are a subject of ongoing research.

-

D-Serine is a prominent neuromodulator in the mammalian brain, acting as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for learning, memory, and synaptic plasticity.[4][5] Dysregulation of D-serine metabolism has been linked to neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS).[4][5][6]

-